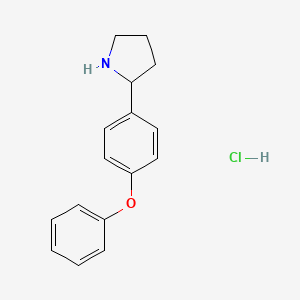

2-(4-Phenoxyphenyl)pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Phenoxyphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C16H18ClNO. It is a hydrochloride salt form of 2-(4-phenoxyphenyl)pyrrolidine, which is a pyrrolidine derivative. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride typically involves the reaction of 4-phenoxyaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Phenoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenyl oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic synthesis, 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride serves as a valuable building block and reagent. Its unique structure allows for the development of new synthetic pathways and reactions. It has been utilized in the synthesis of other complex molecules, facilitating advancements in chemical research.

Biology

This compound has been studied for its interactions with biological systems, particularly regarding enzyme inhibition and receptor binding. It has shown potential in modulating enzyme activities, specifically serine proteases, which are crucial in physiological processes like digestion and immune response.

Biological Activity:

Research indicates that this compound exhibits antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Escherichia coli | 40 | Ceftriaxone | 29 |

| Staphylococcus aureus | 50 | Ciprofloxacin | 24 |

| Pseudomonas aeruginosa | 45 | Gentamicin | 30 |

Medicine

The therapeutic potential of this compound has been explored in treating neurological disorders and other conditions. Its ability to interact with specific molecular targets suggests it may play a role in developing treatments for diseases such as Alzheimer's disease and other cognitive impairments.

Case Study:

A study examining the compound's effects on cognitive function indicated that it could enhance memory retention and reduce neurodegeneration markers in animal models. The results suggested that the compound's mechanism of action involves modulating neurotransmitter systems associated with memory and learning.

Industry Applications

In industrial contexts, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and materials science, where it can serve as a precursor for innovative compounds.

Wirkmechanismus

The mechanism of action of 2-(4-Phenoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Methoxyphenyl)pyrrolidine hydrochloride

- 2-(4-Chlorophenyl)pyrrolidine hydrochloride

- 2-(4-Fluorophenyl)pyrrolidine hydrochloride

Uniqueness

2-(4-Phenoxyphenyl)pyrrolidine hydrochloride is unique due to its specific phenoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .

Biologische Aktivität

2-(4-Phenoxyphenyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H18ClN

- Molecular Weight : 283.79 g/mol

- IUPAC Name : this compound

This compound features a pyrrolidine ring substituted with a phenoxyphenyl group, which is crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme is pivotal in the biosynthesis of leukotriene B4 (LTB4), a pro-inflammatory mediator implicated in various inflammatory diseases such as asthma and inflammatory bowel disease (IBD) . By inhibiting LTA4H, this compound may reduce LTB4 production, thereby alleviating inflammation.

Biological Activity and Therapeutic Implications

The biological activity of this compound has been evaluated in several studies:

- Anti-inflammatory Effects : Inhibition of LTA4H has been shown to decrease levels of LTB4, suggesting potential applications in treating inflammatory conditions .

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values for this compound itself are not extensively documented .

- Antimicrobial Properties : Some pyrrolidine derivatives have shown promising antimicrobial activity against Gram-positive bacteria, indicating a broader spectrum of potential therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that modifications to the phenoxy group significantly influence biological activity. For instance, the introduction of electron-donating groups (EDGs) enhances the potency of these compounds against certain targets, while electron-withdrawing groups (EWGs) tend to diminish activity .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| SC-22716 | 0.1–1.0 | LTA4H Inhibitor |

| 2-(4-Phenoxyphenyl)pyrrolidine | TBD | Antitumor/Anti-inflammatory |

Case Studies

- In Vivo Studies : In animal models, compounds structurally related to this compound have demonstrated significant reductions in inflammatory markers when administered prior to inflammatory stimuli .

- Clinical Relevance : The inhibition of LTA4H has been linked to decreased symptoms in models of IBD and asthma, suggesting that this compound could be a candidate for further clinical development .

Eigenschaften

IUPAC Name |

2-(4-phenoxyphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO.ClH/c1-2-5-14(6-3-1)18-15-10-8-13(9-11-15)16-7-4-12-17-16;/h1-3,5-6,8-11,16-17H,4,7,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFDCXUURQWARA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)OC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.